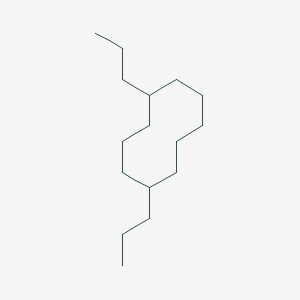
1,5-Dipropylcyclodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dipropylcyclodecane is a cycloalkane compound characterized by a ten-carbon ring with two propyl groups attached at the first and fifth carbon atoms. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. Cycloalkanes are also saturated, meaning that all of the carbon atoms that make up the ring are single-bonded to other atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dipropylcyclodecane typically involves the cyclization of linear alkanes or the functionalization of existing cycloalkanes. One common method is the cyclization of 1,5-dipropyl-1,5-decadiene using a suitable catalyst under high-pressure conditions. Another approach involves the hydrogenation of 1,5-dipropyl-1,5-decadiene in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation systems ensures efficient and high-yield production of the compound. The reaction conditions typically include temperatures ranging from 100°C to 200°C and pressures of 10 to 50 atmospheres .
Chemical Reactions Analysis
Types of Reactions: 1,5-Dipropylcyclodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield fully saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cycloalkane ring, resulting in compounds like 1,5-dibromocyclodecane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cycloalkanes
Scientific Research Applications
1,5-Dipropylcyclodecane has various applications in scientific research, including:
Chemistry: Used as a model compound for studying cycloalkane reactions and mechanisms.
Biology: Investigated for its potential effects on biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a precursor in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dipropylcyclodecane involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability. Additionally, its cycloalkane structure may enable it to interact with specific protein binding sites, influencing biochemical pathways .
Comparison with Similar Compounds
Cyclodecane: A ten-carbon cycloalkane without propyl substituents.
1,2-Dipropylcyclodecane: A cycloalkane with propyl groups attached at the first and second carbon atoms.
1,3-Dipropylcyclodecane: A cycloalkane with propyl groups attached at the first and third carbon atoms.
Uniqueness: 1,5-Dipropylcyclodecane is unique due to the specific positioning of its propyl groups, which can influence its chemical reactivity and physical properties. The spatial arrangement of the propyl groups can affect the compound’s interactions with other molecules and its behavior in various chemical reactions .
Properties
CAS No. |
65269-85-4 |
|---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
1,5-dipropylcyclodecane |
InChI |
InChI=1S/C16H32/c1-3-9-15-11-6-5-7-12-16(10-4-2)14-8-13-15/h15-16H,3-14H2,1-2H3 |
InChI Key |
ALDVPSIEKNOZLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCCCC(CCC1)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















